molecular formula C10H18F2N2O2 B1449888 3-(Boc-amino)-5,5-difluoropiperidine CAS No. 1303973-94-5

3-(Boc-amino)-5,5-difluoropiperidine

Cat. No. B1449888
CAS RN: 1303973-94-5
M. Wt: 236.26 g/mol
InChI Key: NZEASWFMIYVAAZ-UHFFFAOYSA-N
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Description

“3-(Boc-amino)-5,5-difluoropiperidine” is a compound that involves the Boc (tert-butyl carbamate) protection of amino functions . This compound plays a pivotal role in the synthesis of multifunctional targets . It can be used as a precursor for the preparation of dipeptidyl peptidase IV inhibitors like linagliptin, alogliptin, and other antidiabetic agents .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Instead, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .


Physical And Chemical Properties Analysis

Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Scientific Research Applications

Green Chemistry and Catalyst-Free Synthesis

3-(Boc-amino)-5,5-difluoropiperidine: is utilized in green chemistry for the chemoselective BOC protection of amines. This process is eco-friendly, avoiding the use of solvents and catalysts, which aligns with the principles of sustainable technology . The method is efficient, yielding high-quality products without the need for extensive purification steps.

Peptide Synthesis

In peptide synthesis, the Boc group is a common protecting group for amines3-(Boc-amino)-5,5-difluoropiperidine can be used to introduce the Boc group in the synthesis of peptides, which is crucial for the creation of multifunctional peptide chains . This compound provides stability during the synthesis process and can be removed under mild acidic conditions without affecting other sensitive groups.

Drug Design and Development

The Boc-protected amines, such as 3-(Boc-amino)-5,5-difluoropiperidine , play a significant role in drug design. They are often used as intermediates in the synthesis of pharmaceutical compounds. The Boc group ensures that the amine functionality is preserved during complex reactions and can be selectively deprotected at a later stage .

Nonlinear Optical Materials

Research into the electronic structure and nonlinear optical behavior of compounds related to 3-(Boc-amino)-5,5-difluoropiperidine has been conducted. These studies involve density functional theory (DFT) to evaluate their potential as nonlinear optical materials, which are essential in the development of optical switches and modulators .

Mechanism of Action

The amine attacks a carbonyl site on di-tert-butyl dicarbonate resulting in tert-butyl carbonate leaving as a leaving group . tert-Butyl carbonate picks up the proton from the protonated amine .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This opens up new possibilities for the synthesis of complex molecules.

properties

IUPAC Name

tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEASWFMIYVAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)-5,5-difluoropiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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